molecular formula C27H33N3O5 B1674182 Fumitremorgin B CAS No. 12626-17-4

Fumitremorgin B

Cat. No. B1674182
CAS RN: 12626-17-4
M. Wt: 479.6 g/mol
InChI Key: WEIYXEFMCIRZHC-MWGWWEMPSA-N
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Description

Fumitremorgin B is a tremorogenic metabolite of Aspergillus and Penicillium, belonging to a class of naturally occurring 2,5-diketopiperazines . It is an organic heteropentacyclic compound and an indole alkaloid .


Synthesis Analysis

The biosynthesis pathway of Fumitremorgin B involves several different enzymes. The synthesis starts with the formation of brevianamide F from two amino acids, L-tryptophan and L-proline. This diketopiperazine product is then prenylated to form tryprostatin B. There are two separate pathways from this point, leading to the formation of fumitremorgin B . In addition, strains of Aspergillus fumigatus have been used to prepare Fumitremorgin B .


Molecular Structure Analysis

Fumitremorgin B is an α-ketoglutarate-dependent mononuclear non-haem iron enzyme that catalyzes the endoperoxide formation reaction .


Chemical Reactions Analysis

Fumitremorgin B endoperoxidase (FtmOx1) from Aspergillus fumigatus catalyzes the endoperoxide formation reaction, converting Fumitremorgin B to verruculogen . The biosynthesis of fumitremorgin-type alkaloids involves prenylation and other modification reactions of the cyclic dipeptide skeleton .


Physical And Chemical Properties Analysis

Fumitremorgin B has a molecular formula of C27H33N3O5 and a molecular weight of 479.6 g/mol .

Scientific Research Applications

Biosynthetic Insights and Pharmacological Potential

Fumitremorgin B is a compound produced by various fungal strains, including Aspergillus fumigatus, and is known for its structural complexity and interesting biological activities. Its biosynthesis involves a series of enzymatic reactions, providing a foundation for exploring new drug discovery strategies. Fumitremorgin B, along with related compounds such as fumitremorgin C, exhibits significant pharmacological activities, including the inhibition of the breast cancer resistance protein in tumor cell lines and the potential to reverse multidrug resistance in cancers (Grundmann et al., 2008).

Structural and Toxicological Studies

Fumitremorgin B's structure was elucidated through spectral data and X-ray analysis, revealing its intricate molecular configuration. However, it's important to note that it has demonstrated severe tremors and convulsions in experimental animals, underlining its potential toxicity (Yamazaki et al., 1980).

Cancer Therapy and Drug Resistance

Significant research has been conducted on fumitremorgin C, a closely related compound, for its role in reversing multidrug resistance in cancer cells. This feature, shared by other derivatives in the fumitremorgin family, is crucial for their potential application in cancer therapy, particularly in overcoming chemotherapeutic resistance (Rabindran et al., 2000).

Synthesis and Production

Efforts have been made to synthesize fumitremorgin B and related compounds, enhancing their availability for further pharmacological study and potential therapeutic applications. These synthetic methodologies are crucial for exploring the medicinal potential of these compounds (Feng et al., 2015).

Mycotoxin Research

Fumitremorgin B, along with its derivatives, is categorized as mycotoxins. Their study is significant for understanding their impact on food safety and potential health risks. This research is integral to the development of strategies to mitigate their effects in food products and the environment (Abraham, 2017).

Safety And Hazards

Fumitremorgin B should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Future Directions

The unprecedented epoxidation mechanism of Fumitremorgin B endoperoxidase (FtmOx1) from Aspergillus fumigatus provides useful information for understanding the reaction mechanism of FtmOx1 and provides guidance for further experimental investigations .

properties

IUPAC Name

(1R,2S,12S,15S)-1,2-dihydroxy-7-methoxy-10-(3-methylbut-2-enyl)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4(9),5,7-tetraene-14,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5/c1-15(2)10-12-28-20-14-17(35-5)8-9-18(20)22-23(28)21(13-16(3)4)30-25(32)19-7-6-11-29(19)26(33)27(30,34)24(22)31/h8-10,13-14,19,21,24,31,34H,6-7,11-12H2,1-5H3/t19-,21-,24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIYXEFMCIRZHC-MWGWWEMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1C(N4C(=O)C5CCCN5C(=O)C4(C3O)O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCN1C2=C(C=CC(=C2)OC)C3=C1[C@@H](N4C(=O)[C@@H]5CCCN5C(=O)[C@@]4([C@H]3O)O)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925478
Record name Fumitremorgin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumitremorgin B

CAS RN

12626-17-4
Record name Fumitremorgin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12626-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fumitremorgin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fumitremorgin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUMITREMORGIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITN5B384F8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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